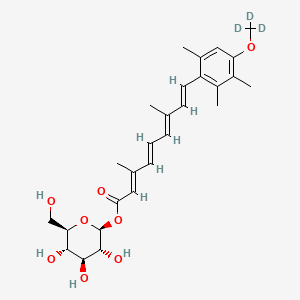
Alkyne-PEG4-SS-PEG4-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alkyne-PEG4-SS-PEG4-alkyne is a bifunctional linker molecule that incorporates two alkyne groups, separated by two polyethylene glycol (PEG4) units, and a central disulfide bond (SS). This unique structure offers enhanced solubility, increased flexibility, and a cleavable disulfide bridge, making it an ideal candidate for advanced bioconjugation and drug delivery systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Alkyne-PEG4-SS-PEG4-alkyne typically involves the following steps:
Formation of PEG4 Units: Polyethylene glycol units are synthesized through polymerization reactions.
Introduction of Alkyne Groups: Alkyne groups are introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.
Formation of Disulfide Bond: The disulfide bond is formed through oxidation reactions involving thiol groups.
Industrial Production Methods: Industrial production of this compound involves large-scale polymerization and click chemistry techniques, ensuring high purity and yield. The process is optimized for scalability and cost-effectiveness .
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups.
Reduction: The disulfide bond can be cleaved under reducing conditions, releasing the PEG4 units and alkyne groups.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAc reactions.
Reducing Agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage.
Major Products:
Bioconjugates: Formed through CuAAc reactions.
Cleaved PEG Units: Resulting from disulfide bond reduction.
Aplicaciones Científicas De Investigación
Alkyne-PEG4-SS-PEG4-alkyne has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Alkyne-PEG4-SS-PEG4-alkyne involves:
Comparación Con Compuestos Similares
Alkyne-PEG4-maleimide: Contains a maleimide group instead of a disulfide bond, used for thiol-reactive conjugation.
Biotin-PEG4-SS-Alkyne: Incorporates a biotin group for affinity-based applications.
Amino-PEG4-alkyne: Features an amino group for amine-reactive conjugation.
Uniqueness: Alkyne-PEG4-SS-PEG4-alkyne stands out due to its cleavable disulfide bond, which allows for controlled release of conjugated molecules under reducing conditions. This feature makes it particularly valuable in drug delivery and bioconjugation applications .
Propiedades
Fórmula molecular |
C22H38O8S2 |
|---|---|
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C22H38O8S2/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-32-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2 |
Clave InChI |
NSDZQVXLZWRJNH-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCOCCSSCCOCCOCCOCCOCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


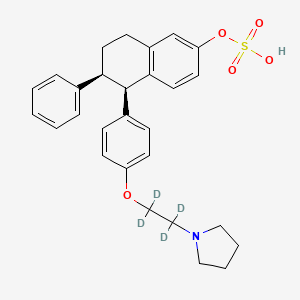

![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
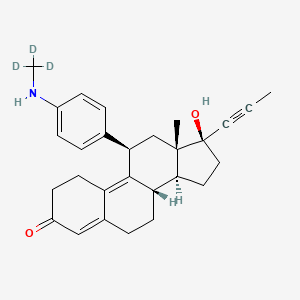

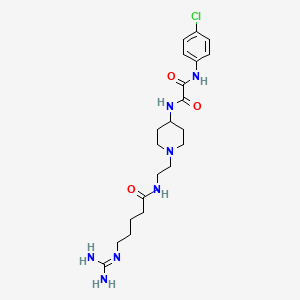

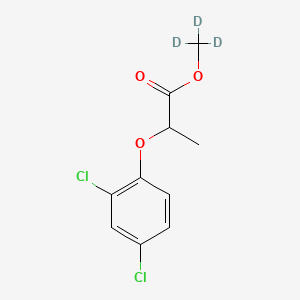
![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
